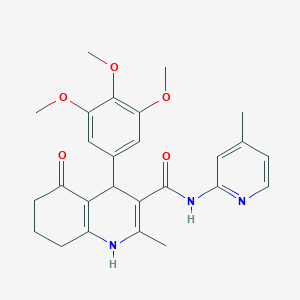
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "Compound X" and is known for its potential use in various fields, including medicine, pharmacology, and biotechnology.
作用机制
The mechanism of action of Compound X is not fully understood. However, it is believed to exert its effects by binding to specific proteins and enzymes in the body. It has been found to bind to the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Compound X has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to induce apoptosis in cancer cells, leading to the suppression of tumor growth. In addition, it has been found to bind to specific proteins and enzymes in the body, making it a useful tool for protein purification.
实验室实验的优点和局限性
Compound X has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be ensured by recrystallization. It has also been extensively studied, and its effects are well-documented. However, it also has some limitations. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. In addition, its use in lab experiments may be limited by its cost and availability.
未来方向
There are several future directions for research on Compound X. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential use in the development of new drugs. Its ability to bind to specific proteins and enzymes makes it a promising tool for drug discovery. Finally, more research is needed to fully understand its effects on the body and to determine its potential use in other fields of scientific research.
合成方法
The synthesis of Compound X involves a multi-step process that starts with the reaction of 2-methylpyridine-4-carboxylic acid with ethyl acetoacetate to form 2-methyl-4-(2-oxoethyl)pyridine. This intermediate product is then reacted with 3,4,5-trimethoxybenzaldehyde to form 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. The purity of the final product is ensured by recrystallization.
科学研究应用
Compound X has been extensively studied for its potential use in various fields of scientific research. In pharmacology, it has been found to exhibit significant anti-inflammatory and analgesic properties. It has also shown potential as an anti-cancer agent by inducing apoptosis in cancer cells. In biotechnology, Compound X has been used as a tool for protein purification due to its ability to bind to certain proteins. It has also been studied for its potential use in the development of new drugs.
属性
产品名称 |
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
分子式 |
C26H29N3O5 |
分子量 |
463.5 g/mol |
IUPAC 名称 |
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C26H29N3O5/c1-14-9-10-27-21(11-14)29-26(31)22-15(2)28-17-7-6-8-18(30)24(17)23(22)16-12-19(32-3)25(34-5)20(13-16)33-4/h9-13,23,28H,6-8H2,1-5H3,(H,27,29,31) |
InChI 键 |
SVAVCPQMWPWIFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C |
规范 SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)










![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304124.png)
![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304125.png)